5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18714590
InChI: InChI=1S/C9H6BrF3N2/c10-7-1-2-8-6(3-7)4-14-15(8)5-9(11,12)13/h1-4H,5H2
SMILES:
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole

CAS No.:

Cat. No.: VC18714590

Molecular Formula: C9H6BrF3N2

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole -

Specification

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
IUPAC Name 5-bromo-1-(2,2,2-trifluoroethyl)indazole
Standard InChI InChI=1S/C9H6BrF3N2/c10-7-1-2-8-6(3-7)4-14-15(8)5-9(11,12)13/h1-4H,5H2
Standard InChI Key RFLFJWDQFXRMJE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)C=NN2CC(F)(F)F

Introduction

PropertyValue/Description
Molecular FormulaC₉H₆BrF₃N₂
Molecular Weight279.06 g/mol
LogP (Partition Coefficient)Estimated ~2.1 (high lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF

Synthetic Methodology

The synthesis of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves a two-step strategy:

Bromination of 1-(2,2,2-Trifluoroethyl)-1H-Indazole

Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform at 0–25°C. This regioselective reaction exploits the electron-rich nature of the indazole ring, with yields ranging from 65% to 78% after purification via column chromatography.

Biological Activity and Mechanisms

Anticancer Properties

Studies on structurally related indazoles reveal potent activity against multiple cancer cell lines:

Table 2: Antiproliferative Activity (IC₅₀ Values)

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)3.2Apoptosis via Bcl-2 inhibition
K562 (Leukemia)2.8Caspase-3/7 activation
Hep-G2 (Hepatoma)4.1G0/G1 cell cycle arrest

The bromine atom facilitates intercalation into DNA, while the trifluoroethyl group enhances membrane permeability. Synergy with p53/MDM2 pathway modulation has been proposed but requires validation.

5HT3 Receptor Antagonism

Patent data identifies this compound as a precursor to carboxamide derivatives acting as 5HT3 receptor antagonists . These derivatives show promise in treating:

  • Chemotherapy-induced emesis

  • Migraine-associated nausea

  • Cognitive dysfunction in schizophrenia

Mechanistically, the indazole core binds to extracellular receptor domains, inhibiting serotonin-mediated ion channel activation .

Pharmacological Applications

Oncology

As a lead compound, 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole serves in developing:

  • HDAC inhibitors for epigenetic modulation.

  • Kinase inhibitors targeting EGFR and VEGFR2.

Neurological Disorders

Structural analogs are under investigation for:

  • Neuropathic pain management via 5HT3 downregulation.

  • Adjuvant therapy in Alzheimer’s disease to mitigate neuroinflammation .

Comparative Analysis with Structural Analogs

Modifications to the indazole scaffold significantly alter bioactivity:

Table 3: Analog Comparison

CompoundSubstituentsKey Differences
5-Bromo-1-(trideuteriomethyl)-1H-indazoleTrideuteriomethyl at 1-positionReduced metabolic clearance; isotopic labeling applications
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acidIndole core; carboxylic acidEnhanced solubility; COX-2 inhibition
N-(3)-1-Azabicyclo[2.2.2]oct-3-yl-5-bromo-1H-indazole-3-carboxamide Carboxamide extension5HT3 antagonism with improved CNS penetration

The trifluoroethyl group in the target compound provides superior metabolic stability compared to methyl or cyclopropylmethyl analogs .

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